N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is a complex organic compound that features an indole moiety and a tetraazolo pyridazine ring. The indole structure is known for its presence in many bioactive molecules, contributing to various biological activities such as antiviral, anti-inflammatory, and anticancer properties . The tetraazolo pyridazine ring adds further complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or transition-metal-catalyzed reactions.
Introduction of the Chlorine Atom: Chlorination of the indole derivative is achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Formation of the Tetraazolo Pyridazine Ring: This step involves cyclization reactions, often using hydrazine derivatives and appropriate catalysts.
Coupling of the Indole and Tetraazolo Pyridazine Moieties: The final step involves coupling the two moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.
Tetraazolo Pyridazine Derivatives: Other tetraazolo pyridazine compounds may have comparable chemical reactivity and applications.
Uniqueness
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is unique due to its specific combination of the indole and tetraazolo pyridazine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12ClN7 |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H12ClN7/c15-10-1-2-12-11(7-10)9(8-17-12)5-6-16-13-3-4-14-18-20-21-22(14)19-13/h1-4,7-8,17H,5-6H2,(H,16,19) |
InChI Key |
PFNVVWATMGSVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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